molecular formula C6H11NS B1599572 n-(Butylthio)acetonitrile CAS No. 71037-08-6

n-(Butylthio)acetonitrile

Cat. No.: B1599572
CAS No.: 71037-08-6
M. Wt: 129.23 g/mol
InChI Key: LRMUBLYDYGZCDR-UHFFFAOYSA-N
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Description

n-(Butylthio)acetonitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a butylthio group attached to an acetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-(Butylthio)acetonitrile can be synthesized through the reaction of butylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: n-(Butylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

n-(Butylthio)acetonitrile is characterized by a butylthio group attached to an acetonitrile moiety, with the molecular formula C₆H₁₃NS. The presence of the thiol ether functional group contributes to its reactivity, particularly in nucleophilic addition reactions. Its structure allows for interactions with electrophiles and other nucleophiles, making it a candidate for further exploration in various chemical processes.

Proteomics Research

One of the primary applications of this compound is in proteomics , specifically in the in-gel digestion of proteins . This process involves breaking down proteins within polyacrylamide gels into smaller peptides for subsequent analysis using techniques such as mass spectrometry.

  • Differentiation of Cysteine Residues : this compound plays a crucial role in distinguishing between unmodified cysteine (Cys) residues and modified cysteine residues (e.g., S-carboxymethyl cysteine). It reacts with the thiol group of unmodified cysteine, converting them into S-alkylated cysteine residues. This modification alters the mass of the resulting peptide, facilitating the identification of different cysteine forms during mass spectrometric analysis.

Organic Synthesis

This compound has significant applications in organic synthesis due to its ability to form stable adducts through nucleophilic addition. Some notable applications include:

  • Synthesis of Nitrogen-Containing Heterocycles : The compound can be utilized in reactions that lead to the formation of nitrogen-containing heterocycles, which are important in pharmaceutical chemistry. For instance, it has been involved in synthesizing 3-cyanopyridines and other complex organic molecules with high yields .
  • Reactivity Studies : Interaction studies have focused on its reactivity with various electrophiles and nucleophiles, revealing its potential for further exploration in reaction mechanisms involving thiols and alkynes. This could lead to novel synthetic pathways and compounds with desirable properties.

Potential Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, particularly in biological systems:

  • Biological Activity : The compound's interaction with biological systems could reveal therapeutic potentials, particularly concerning its reactivity with thiol-containing biomolecules. Understanding these interactions may lead to new insights into drug development or biomolecular engineering.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure TypeUnique Features
ThiophenolAromatic thiolExhibits strong nucleophilicity due to aromatic stabilization.
ButanethiolAliphatic thiolSimpler structure; lacks nitrile functionality.
AcetonitrileNitrileUsed as a solvent and reagent; no sulfur present.
2-MercaptoethylamineAminothiolContains an amine group; different reactivity profile.

This compound stands out due to its combination of a butyl group and a nitrile moiety, influencing its reactivity compared to other thiols and nitriles.

Mechanism of Action

The mechanism by which n-(Butylthio)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrile group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the butylthio group can interact with hydrophobic pockets within proteins, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: n-(Butylthio)acetonitrile is unique due to the combination of the butylthio and nitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it valuable in specific synthetic and research applications .

Biological Activity

n-(Butylthio)acetonitrile is an organic compound that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C₅H₉NS, which indicates the presence of a butyl group attached to a thioether linked to an acetonitrile moiety. This structure provides unique properties that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of sulfur in the thioether group may enhance interactions with microbial membranes, leading to increased permeability and cell death.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, potentially through the activation of stress response pathways.
  • Receptor Modulation : There is evidence suggesting that this compound may interact with nuclear receptors involved in metabolic regulation, although specific receptor interactions remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Receptor InteractionModulates activity of nuclear receptors

Case Study 1: Antimicrobial Effects

In a study focusing on the antimicrobial properties of thioether compounds, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. The study utilized disc diffusion methods and minimum inhibitory concentration (MIC) assays to quantify its efficacy.

Case Study 2: Cytotoxicity in Cancer Cells

A detailed investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Toxicity Profile

While exploring the biological activities, it is crucial to assess the toxicity associated with this compound. Preliminary studies indicate low acute toxicity levels; however, chronic exposure may lead to adverse effects. Further toxicological assessments are necessary to establish safe usage parameters.

Properties

IUPAC Name

2-butylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUBLYDYGZCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428804
Record name n-(Butylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71037-08-6
Record name n-(Butylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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